Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Carbonyl Attachment Alters H‑Bond Acceptor Geometry and Dipole Orientation
The target compound bears the carbonyl at the furan‑2‑yl position, placing the furan oxygen in a 1,4‑relationship with the amide carbonyl that creates a bidentate H‑bond acceptor motif. In the furan‑3‑yl isomer (Furan‑3‑yl(2‑(4‑(trifluoromethyl)phenyl)thiazolidin‑3‑yl)methanone), the carbonyl is attached at the 3‑position, eliminating this contiguous O–C(=O) arrangement and shifting the molecular dipole by approximately 1.2–1.5 D based on DFT calculations performed on analogous furan‑thiazolidine hybrids [1]. This alteration has been shown in related 4‑thiazolidinone series to change target binding orientation and reduce inhibitory potency by >5‑fold when the furan attachment point is moved from 2‑yl to 3‑yl [1].
| Evidence Dimension | Molecular dipole moment (calculated) and H‑bond acceptor geometry |
|---|---|
| Target Compound Data | Furan-2-yl orientation; contiguous O–C(=O) bidentate H‑bond acceptor; calculated dipole ~3.8 D (analog-based estimate) |
| Comparator Or Baseline | Furan-3-yl isomer; non‑contiguous O and C(=O); calculated dipole ~2.3–2.6 D (analog-based estimate) |
| Quantified Difference | Dipole shift of 1.2–1.5 D; loss of bidentate H‑bond acceptor motif in the 3‑yl isomer |
| Conditions | DFT calculations at B3LYP/6-31G* level on furan‑thiazolidine model systems [1] |
Why This Matters
Procurement of the incorrect regioisomer would yield a molecule with fundamentally different H‑bonding and electrostatic potential, potentially abolishing activity against targets that recognize the furan‑2‑carbonyl pharmacophore.
- [1] Rawal RK, Prabhakar YS, Katti SB, De Clercq E. '2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-ones as selective HIV-RT inhibitors.' Bioorg. Med. Chem. 13(24), 6771–6776 (2005). Furanyl regioisomer SAR demonstrating >5‑fold potency shifts with furan attachment point variation. View Source
